3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibition

Researchers needing CNS-focused fragment libraries require rigid, low-MW scaffolds with balanced physicochemical profiles. This 5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione (MW 182.18, logP -0.1, TPSA 58.6 Ų) meets all criteria. • CNS Fragment Compliance: MW <300, TPSA <90 Ų, optimal logP; 0 rotatable bonds minimize entropic penalty upon binding. • Scaffold Differentiation: The partially saturated 5,6-dihydro core and unique N(3)/C(6)-dimethyl pattern create a distinct H-bond profile (1 donor, 3 acceptors) vs. fully aromatic analogs. • Supply Reliability: Available from stock with Certificate of Analysis; rapid CAN-mediated synthetic route ensures scalability.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 21004-28-4
Cat. No. B12915873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
CAS21004-28-4
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)NC(=O)N(C2=O)C
InChIInChI=1S/C8H10N2O3/c1-4-3-5-6(13-4)9-8(12)10(2)7(5)11/h4H,3H2,1-2H3,(H,9,12)
InChIKeyQFGGQTWWXKIIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione: Core Properties & Class Context


3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic small molecule belonging to the 5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione class . The 5,6-dihydro scaffold is a partially reduced bicyclic system that combines a saturated furan ring fused to a pyrimidine-dione core. Key structural features include two methyl substituents at positions 3 and 6, one hydrogen-bond donor (N-H), three hydrogen-bond acceptors (carbonyl and furan oxygen), a topological polar surface area of 58.6 Ų, and a computed XLogP3 of -0.1 [1][2]. The compound bears the NCI/DTP identifier NSC 120299, indicating submission to the National Cancer Institute's screening program [2].

Physicochemical fit for CNS fragment screening (low TPSA, balanced logP)
Single H-bond donor scaffold for entropy-driven binding studies
One-step CAN-mediated synthesis supports library expansion

Why Analogs Cannot Simply Replace This Compound


Within the furo[2,3-d]pyrimidine-2,4-dione family, even subtle alterations in ring saturation or substitution pattern produce marked changes in physicochemical properties that are critical for target engagement and assay performance. The presence of the 5,6-dihydro moiety in CAS 21004-28-4 alters the ring's electron density distribution compared to fully aromatic furo[2,3-d]pyrimidine-2,4-diones, while the specific N(3)-methyl and C(6)-methyl substitution pattern dictates a unique hydrogen-bonding profile: one H-bond donor, three H-bond acceptors, and a TPSA of 58.6 Ų [1]. This combination is not preserved in des-methyl, mono-methyl, or fully aromatic analogs. Substitution with a compound differing in these parameters can shift permeability, solubility, and off-target binding, undermining quantitative structure-activity relationship (QSAR) models, pharmacophore-based screening, and reliable SAR interpretation. Evidence for such property-driven differentiation is directly enumerated below [2].

Saturation: 5,6-Dihydro ring electronics may shift vs. fully aromatic analogs
Substitution: N(3)- and C(6)-methyl pattern defines H-bond donor/acceptor profile
Permeability: TPSA and logP differences can alter cell permeability and target engagement

Quantitative Comparison with Closest Analogs


Hydrogen-Bond Donor Count Advantage

The 5,6-dihydro scaffold in CAS 21004-28-4 introduces a single hydrogen-bond donor (N-H at position 1), whereas the fully aromatic parent furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 612066-45-2) possesses two N-H donors at positions 1 and 3 after double deprotonation. This reduction in HBD count from 2 to 1 decreases the compound's desolvation penalty and modifies its hydrogen-bonding capacity, directly affecting target recognition in systems where a single donor interaction is required [1].

H-Bond Donor Count
Reported
1 HBD vs 2 HBD
May reduce desolvation penalty and alter binding entropy compared to fully aromatic parent
Structural comparison; target-specific binding must be verified
Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibition

TPSA Permeability Advantage

CAS 21004-28-4 exhibits a TPSA of 58.6 Ų, positioning it within the typically desirable range for passive membrane permeability and blood-brain barrier penetration (TPSA < 90 Ų). In comparison, 1,3-dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 314272-06-5), a fully aromatic analog with a 6-phenyl substituent, yields a TPSA of 71.4 Ų due to additional aromatic surface area [1][2]. The lower TPSA of CAS 21004-28-4 suggests superior passive permeability, a critical factor for intracellular target engagement in phenotypic screening campaigns.

TPSA Comparison
Cross-study comparable
58.6 Ų vs 71.4 Ų
Lower TPSA may support passive permeability in cell-based assays
Computed values; requires experimental validation in target cell lines
ADME Prediction Blood-Brain Barrier Permeability Fragment Library Design

LogP Balance for HTS Compatibility

The computed XLogP3 for CAS 21004-28-4 is -0.1, indicating balanced hydrophilicity/lipophilicity, while 6-ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 23458-75-5) has a predicted XLogP3 of 2.1 due to its aryl and ethyl substituents [1]. The target compound's near-logP of 0 aligns with Lipinski's rule of five and is ideal for aqueous solubility in HTS buffer conditions, reducing aggregation and non-specific binding that often plague lipophilic screening hits.

LogP Balance
Reported
XLogP3 −0.1 vs 2.1
Near-zero logP may reduce non-specific binding and aggregation in HTS buffers
Calculated logP; assay conditions may shift partitioning behaviour
High-Throughput Screening Aqueous Solubility Drug-Likeness

NCI-60 Data Accessibility

CAS 21004-28-4 carries the NSC identifier 120299, indicating historical submission to the National Cancer Institute's Developmental Therapeutics Program (DTP) [1]. Many close furo[2,3-d]pyrimidine analogs (e.g., CAS 612066-45-2, CAS 314272-06-5) lack any NSC number, meaning they have never been screened against the NCI-60 panel. For CAS 21004-28-4, retrospective NCI-60 growth inhibition data can be requested from the DTP, offering a unique opportunity to mine multi-cell-line response fingerprints without conducting in-house profiling.

NCI-60 Data Availability
Class-level inference
NSC 120299 registered
Retrospective NCI-60 data may be retrievable upon request; most analogs lack NSC identifier
Data mining opportunity; no in-house profiling provided
Anticancer Drug Discovery NCI-60 Screening Data Mining

One-Step CAN-Mediated Synthesis Efficiency

The CAN-mediated oxidative cycloaddition method described by Kobayashi et al. provides direct access to 5,6-dihydrofuro[2,3-d]pyrimidine-2,4-diones, including CAS 21004-28-4, in a single step from 1,3-dimethylpyrimidine-2,4,6-trione and propylene [1]. In contrast, fully aromatic furo[2,3-d]pyrimidine-2,4-diones require a two-step sequence (cycloaddition followed by oxidation), reducing overall yield and increasing purification burden. The one-step route typically achieves moderate to good yields (reported 45–72% for analogous dihydro compounds) with fewer byproducts [1].

Synthetic Efficiency
Class-level inference
1 step vs 2 steps
One-step CAN route may reduce purification burden and cost of goods
Class-level yield range 45–72%; lot-dependent performance
Synthetic Chemistry Green Chemistry Process Scale-Up

Reduced Rotatable Bonds and Binding Entropy

CAS 21004-28-4 has zero rotatable bonds (as determined by the absence of flexible linkers: the methyl groups are rigidly attached to the ring system) [1]. In contrast, analogs such as 5-(4-chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 5842-45-5) possess at least 2 rotatable bonds (aryl-aryl and aryl-ring connections) . The absence of rotatable bonds in CAS 21004-28-4 translates to a lower conformational entropy loss upon binding, potentially enhancing binding free energy for rigid binding pockets.

Rotatable Bonds
Cross-study comparable
0 vs 2 rotatable bonds
Rigid scaffold may lower conformational entropy penalty upon binding
Descriptor analysis; binding thermodynamics context
Molecular Recognition Binding Thermodynamics Structure-Based Design

Key Research & Industrial Applications


Fragment-Based CNS Lead Discovery

The compound's low molecular weight (182.18 g/mol), balanced logP (-0.1), and TPSA (58.6 Ų) align with CNS fragment library criteria (MW < 300, TPSA < 90 Ų, 0 < logP < 3) [1]. Its single H-bond donor and moderate acceptor count reduce polar surface area-driven efflux, while the rigid scaffold minimizes entropy penalty upon binding. Procurement for CNS-focused fragment screening is supported by these physicochemical differentiators verified in Section 3 [2].

DHFR/TS Antifolate Scaffold Hopping

The 5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione core serves as a known antifolate scaffold, with classical analogs showing DHFR IC50 values in the 10⁻⁶ to 10⁻⁸ M range [1]. CAS 21004-28-4 provides a simpler, more polar starting point than fully aromatic furo[2,3-d]pyrimidine-2,4-diones, with demonstrated synthetic accessibility via the CAN-mediated one-step route [2]. Its unique physicochemical signature can be exploited for scaffold-hopping strategies to improve selectivity over human DHFR while retaining antibacterial or anticancer potency.

Combinatorial Library Synthesis for HTS

The one-step CAN-mediated synthesis offers rapid access to diverse 5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione derivatives by varying the alkene component [1]. CAS 21004-28-4 exemplifies the core scaffold from which >100 analogs can be generated in parallel. Its favorable aqueous compatibility (logP ~0) makes it an ideal central scaffold for lead-oriented synthesis of HTS-amenable compound libraries, reducing aggregation and non-specific binding artifacts common with more lipophilic cores [2].

Mechanistic Probe for Kinase and Receptor SAR

The compound's zero rotatable bonds impose a rigid conformation, making it a valuable probe for studying binding pose requirements in kinase and GPCR crystallography [1]. In head-to-head structural biology, the single H-bond donor pattern distinguishes its binding mode from dual-donor analogs, enabling chemists to deconvolute the energetic contribution of individual hydrogen bonds in lead optimization [2].

Application
Selection Property
Validation Focus
CNS fragment-based screening
Physicochemical fragment profile (low TPSA, balanced logP)
Permeability and efflux ratio in BBB cell models
Antifolate scaffold-hopping studies
5,6-Dihydrofuro[2,3-d]pyrimidine-2,4-dione core
DHFR enzyme inhibition and selectivity profiling
Parallel HTS library synthesis
One-step CAN-mediated scaffold diversification
Aqueous solubility and purity screening of library members
Binding mode probe for kinases/GPCRs
Rigid scaffold with single H-bond donor
Co-crystallization and binding thermodynamics
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